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Compound of Interest

Compound Name:
1,2-Difluoro-3-methyl-4-

nitrobenzene

Cat. No.: B1421399 Get Quote

An In-depth Technical Guide to 1,2-Difluoro-3-
methyl-4-nitrobenzene
Abstract
1,2-Difluoro-3-methyl-4-nitrobenzene is a substituted aromatic compound of significant

interest in synthetic organic chemistry, particularly as a versatile building block for novel

pharmaceutical and agrochemical agents. The strategic placement of two fluorine atoms, a

methyl group, and a nitro group on the benzene ring imparts a unique reactivity profile,

dominated by susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a

comprehensive technical overview of its structure, properties, synthesis, and chemical

behavior, with a focus on mechanistic principles and practical applications for research and

development professionals.

Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of sound scientific research. 1,2-
Difluoro-3-methyl-4-nitrobenzene is a distinct isomer within the difluoronitrotoluene family.
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Identifier Value Source

IUPAC Name
1,2-Difluoro-3-methyl-4-

nitrobenzene
N/A

CAS Number 1422193-81-4 [1]

Molecular Formula C₇H₅F₂NO₂ [2]

Molecular Weight 173.12 g/mol [2]

Canonical SMILES
CC1=C(C(=CC=C1F)F)--

INVALID-LINK--[O-]
N/A

Note: Data for this specific isomer is limited. Properties of related isomers, such as 1,2-

Difluoro-4-methyl-5-nitrobenzene, are often used for estimation and are cited accordingly.

Molecular Structure
The structure features a benzene ring substituted with four different groups. The electronic

properties of these substituents are critical to understanding the molecule's reactivity.

Nitro Group (-NO₂): A powerful electron-withdrawing group (both by induction, -I, and

resonance, -M). It strongly deactivates the ring towards electrophilic attack but is a potent

activator for nucleophilic aromatic substitution.

Fluorine Atoms (-F): Highly electronegative atoms that exert a strong electron-withdrawing

inductive effect (-I). They are excellent leaving groups in nucleophilic aromatic substitution

reactions.

Methyl Group (-CH₃): An electron-donating group (by induction, +I, and hyperconjugation)

that activates the ring towards electrophilic substitution.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

} } Caption: 2D Structure of 1,2-Difluoro-3-methyl-4-nitrobenzene.
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The most direct and industrially viable route to 1,2-difluoro-3-methyl-4-nitrobenzene is

through the electrophilic nitration of the corresponding precursor, 1,2-difluoro-3-methylbenzene.

Synthetic Protocol: Electrophilic Nitration
This reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a

mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by

protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Step-by-Step Methodology:

Reactor Preparation: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer,

temperature probe, and dropping funnel is charged with concentrated sulfuric acid (H₂SO₄,

~2 molar equivalents).

Cooling: The sulfuric acid is cooled to a temperature between -10°C and 0°C using a

circulating chiller. This is a critical step to control the exothermic reaction and prevent over-

nitration.

Substrate Addition: 1,2-difluoro-3-methylbenzene (1 molar equivalent) is added slowly to the

cooled sulfuric acid while maintaining the temperature.

Nitrating Mixture: Concentrated nitric acid (HNO₃, ~1.1 molar equivalents) is added dropwise

via the dropping funnel. The rate of addition is carefully controlled to keep the internal

temperature below 5°C. The formation of the nitronium ion is the causal agent for the

subsequent aromatic substitution.

Reaction Monitoring: The reaction is stirred at 0-5°C for 1-2 hours. Progress is monitored by

a suitable analytical technique, such as GC-MS or TLC, to confirm the consumption of the

starting material.

Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice with

vigorous stirring. This quenches the reaction and precipitates the crude product.

Work-up: The aqueous mixture is extracted with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate). The combined organic layers are washed with water, then
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with a saturated sodium bicarbonate solution to neutralize residual acid, and finally with

brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude product, which can be further

purified by recrystallization or column chromatography.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124",

color="#5F6368"]; edge [color="#4285F4"];

} Caption: General workflow for the synthesis of the target compound via nitration.

Chemical Reactivity and Mechanistic Insights
The reactivity of 1,2-difluoro-3-methyl-4-nitrobenzene is dominated by the powerful activating

effect of the nitro group towards Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms

serve as excellent leaving groups.

The SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the

initial attack of the nucleophile on the electron-deficient aromatic ring.

Step 1 (Addition): A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine

atom. This position is electronically favorable due to the strong electron-withdrawing effect of

the nitro group, which can stabilize the resulting negative charge. This forms a high-energy,

negatively charged intermediate known as a Meisenheimer complex. The resonance

delocalization of the negative charge onto the oxygen atoms of the nitro group is the key

stabilizing factor that makes this pathway accessible.

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride

leaving group (F⁻). This step is typically fast.

The rate of reaction is generally higher for nucleophilic attack at the C1 position (ortho to the

nitro group) than the C2 position (meta to the nitro group). This is because the negative charge

in the Meisenheimer complex can be delocalized directly onto the nitro group when the attack
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is ortho (or para), which is a more significant stabilizing effect.[3] The inductive effect of the

second fluorine atom further increases the electrophilicity of the ring, enhancing reactivity

compared to singly-fluorinated nitrobenzenes.[4]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node

[shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4", arrowhead="open"];

} Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Drug Development
Substituted fluoronitrobenzenes are crucial intermediates in medicinal chemistry. The difluoro-

nitroaromatic motif is a common starting point for the synthesis of kinase inhibitors and other

targeted therapeutics. The fluorine atoms provide a handle for introducing various nucleophiles

(amines, thiols, alcohols), allowing for the rapid generation of diverse chemical libraries for

structure-activity relationship (SAR) studies.

While specific drugs derived from the title compound are not prominent in the literature, its

structural class is highly relevant. For example, similar building blocks are used to construct

complex heterocyclic systems that can bind to the ATP pocket of protein kinases, a common

strategy in oncology drug discovery.

Safety, Handling, and Storage
Disclaimer: The following information is based on data for structurally similar compounds, such

as other difluoronitrotoluene and fluoronitrobenzene isomers. A specific Safety Data Sheet

(SDS) for CAS 1422193-81-4 should be consulted before handling.

Hazard Identification
Compounds of this class are generally considered hazardous.
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Hazard Class GHS Classification Precautionary Statements

Acute Toxicity

Toxic or Harmful if swallowed,

in contact with skin, or if

inhaled.[2][5]

P261, P270, P280

Skin Irritation Causes skin irritation.[2][6] P264, P302+P352

Eye Irritation
Causes serious eye irritation.

[2][6]
P280, P305+P351+P338

Target Organ Toxicity

May cause respiratory irritation

or damage to organs through

prolonged exposure.[5][6]

P260, P312

Recommended Handling Protocol
Engineering Controls: Always handle this compound within a certified chemical fume hood to

avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily

accessible.[7]

Personal Protective Equipment (PPE):

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles or a face shield.[5]

Lab Coat: A standard laboratory coat is required.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong bases and oxidizing agents.[5]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion
1,2-Difluoro-3-methyl-4-nitrobenzene is a specialized chemical intermediate with a highly

predictable and useful reactivity profile. Its primary value lies in its susceptibility to nucleophilic

aromatic substitution, enabling the facile introduction of a wide range of functional groups. This
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property makes it, and compounds of its class, valuable tools for medicinal chemists and

researchers in the synthesis of complex molecular targets. A thorough understanding of its

electronic properties and adherence to strict safety protocols are essential for its effective and

safe utilization in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1421399?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/1422193-81-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoro-4-methyl-5-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Difluoro-4-methyl-5-nitrobenzene
https://chemistry.stackexchange.com/questions/150614/rate-of-aromatic-nucleophilic-substitution-reaction-on-ortho-and-para-fluoronitr
https://pubs.acs.org/doi/10.1021/ma0518609
https://www.lobachemie.com/lab-chemical-msds/MSDS-1FLUORO4NITROBENZENE-CASNO-350-46-3858D-EN.aspx
https://www.chemicalbook.com/msds/1-chloro-difluoro-methoxy-4-nitro-benzene.pdf
https://www.fishersci.com/store/msds?partNumber=AC241930250&productDescription=3%2C4-DIFLUORONITROBENZENE+25ML&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1421399#1-2-difluoro-3-methyl-4-nitrobenzene-chemical-properties-and-structure
https://www.benchchem.com/product/b1421399#1-2-difluoro-3-methyl-4-nitrobenzene-chemical-properties-and-structure
https://www.benchchem.com/product/b1421399#1-2-difluoro-3-methyl-4-nitrobenzene-chemical-properties-and-structure
https://www.benchchem.com/product/b1421399#1-2-difluoro-3-methyl-4-nitrobenzene-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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